molecular formula C6H3BrClN3 B3175605 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-22-4

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No. B3175605
CAS RN: 957760-22-4
M. Wt: 232.46 g/mol
InChI Key: OOBLZPMWTIBRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the empirical formula C6H3BrClN3 . It has a molecular weight of 232.47 .


Molecular Structure Analysis

The molecular structure of 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine consists of a pyrazolo[3,4-c]pyridine core with bromine and chlorine substituents . The exact structural details can be found in the SMILES string: Clc1cncc2c(Br)n[nH]c12 .


Physical And Chemical Properties Analysis

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a solid compound . Its InChI key is NYUIQNIHXGGJDK-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis

“3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound that has been used in the synthesis of other compounds. It can serve as a building block in the creation of more complex molecules, contributing to the diversity and complexity of chemical libraries for drug discovery .

Potential Therapeutic Agent

There is interest in the potential therapeutic applications of “3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine” and related compounds. While specific applications for this compound are not mentioned, pyrazolopyrimidine moieties are common in pharmaceutical compounds and have a variety of medicinal applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine”, have been the subject of extensive biomedical research . They have been studied for their biological activity and potential therapeutic applications, with a focus on their synthesis and the diversity of substituents present at various positions .

Mechanism of Action

The mechanism of action of 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is not fully understood. It has been suggested that similar compounds may act as inhibitors of enzymes involved in metabolic pathways.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It falls under storage class code 6.1C, which includes combustible, acute toxic Cat.3 / toxic compounds or compounds causing chronic effects .

properties

IUPAC Name

3-bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBLZPMWTIBRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNC(=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719948
Record name 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

CAS RN

957760-22-4
Record name 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
Reactant of Route 5
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
Reactant of Route 6
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.